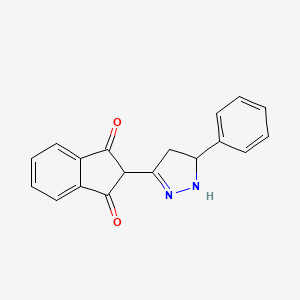![molecular formula C15H11NO3 B3828829 1-[(5-Hydroxy-2-methyl-1,3-oxazol-4-yl)methylidene]naphthalen-2-one](/img/structure/B3828829.png)
1-[(5-Hydroxy-2-methyl-1,3-oxazol-4-yl)methylidene]naphthalen-2-one
Overview
Description
1-[(5-Hydroxy-2-methyl-1,3-oxazol-4-yl)methylidene]naphthalen-2-one is a complex organic compound that features a unique structure combining an oxazole ring with a naphthalene moiety
Preparation Methods
The synthesis of 1-[(5-Hydroxy-2-methyl-1,3-oxazol-4-yl)methylidene]naphthalen-2-one typically involves the cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent, the Mitsunobu reagent, Martin sulfurane, Ph2-SO-Tf2O, or by treatment with fluorinating reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® . The oxidative aromatization of oxazolines to the corresponding oxazoles is often achieved using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and bromotrichloromethane . Industrial production methods may involve the use of flow synthesis techniques to ensure high yield and purity .
Chemical Reactions Analysis
1-[(5-Hydroxy-2-methyl-1,3-oxazol-4-yl)methylidene]naphthalen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as manganese dioxide (MnO2) to form oxazole derivatives.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride (NaBH4).
Major products formed from these reactions include various substituted oxazoles and reduced naphthalene derivatives.
Scientific Research Applications
1-[(5-Hydroxy-2-methyl-1,3-oxazol-4-yl)methylidene]naphthalen-2-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(5-Hydroxy-2-methyl-1,3-oxazol-4-yl)methylidene]naphthalen-2-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In cancer research, the compound has been shown to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
1-[(5-Hydroxy-2-methyl-1,3-oxazol-4-yl)methylidene]naphthalen-2-one can be compared with other oxazole derivatives such as:
Aleglitazar: An antidiabetic agent containing an oxazole ring.
Ditazole: A platelet aggregation inhibitor.
Mubritinib: A tyrosine kinase inhibitor.
Oxaprozin: A COX-2 inhibitor.
The uniqueness of this compound lies in its combined oxazole and naphthalene structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(5-hydroxy-2-methyl-1,3-oxazol-4-yl)methylidene]naphthalen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c1-9-16-13(15(18)19-9)8-12-11-5-3-2-4-10(11)6-7-14(12)17/h2-8,18H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYJHHQVXGTWGQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(O1)O)C=C2C(=O)C=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


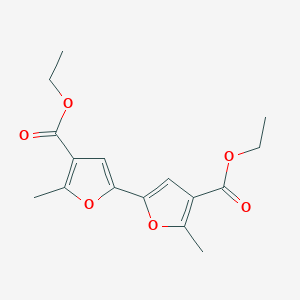
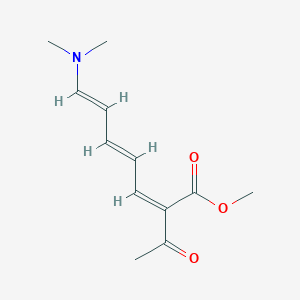
![(2E,5E)-2,5-bis[(E)-3-(N-methylanilino)prop-2-enylidene]cyclopentan-1-one](/img/structure/B3828755.png)
![(2E,4E)-5-(dimethylamino)-1-[3-[(2E,4Z)-5-(dimethylamino)-4-phenylpenta-2,4-dienoyl]-2-hydroxy-5-phenylphenyl]-4-phenylpenta-2,4-dien-1-one](/img/structure/B3828762.png)
![N-(10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)urea](/img/structure/B3828772.png)
![isopropyl [5-(chloroacetyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate](/img/structure/B3828779.png)
![isopropyl [5-(N-ethylglycyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate](/img/structure/B3828790.png)
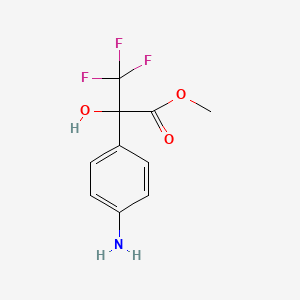
![1-{2-hydroxy-3-[4-methoxy-2-({[2-(3-pyridinyl)ethyl]amino}methyl)phenoxy]propyl}-4-piperidinol](/img/structure/B3828807.png)

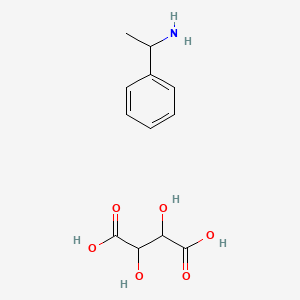
![(3E,6E)-3,6-bis[(4-nitrophenyl)methylidene]piperazine-2,5-dione](/img/structure/B3828824.png)
![2-[6-(4-methoxyphenyl)-5-phenyl-5,6-dihydropyridazin-3-yl]-1H-indene-1,3(2H)-dione](/img/structure/B3828835.png)
